Aurora Kinases-IN-4

Oncology Kinase inhibitor Antiproliferation

Aurora Kinases-IN-4 (CAS 2877011-84-0), also designated Compound 11c, is a covalent ATP-competitive inhibitor of Aurora kinase A with a reported enzyme IC₅₀ of 1.7 nM. Belonging to the 2,4-diaminopyrimidine chemotype, this compound exhibits potent anti-proliferative activity across a panel of cancer cell lines, including SJSA-1, MDA-MB-231, A549, and HeLa, with IC₅₀ values ranging from 1.54 to 6.99 µM.

Molecular Formula C26H28N8O
Molecular Weight 468.6 g/mol
Cat. No. B12373303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurora Kinases-IN-4
Molecular FormulaC26H28N8O
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=NC(=NC3=C2C=CC(=C3)N4CCN(CC4)C)C5=CC=C(C=C5)NC(=O)C=C
InChIInChI=1S/C26H28N8O/c1-4-24(35)27-19-7-5-18(6-8-19)25-28-22-16-20(34-13-11-33(3)12-14-34)9-10-21(22)26(30-25)29-23-15-17(2)31-32-23/h4-10,15-16H,1,11-14H2,2-3H3,(H,27,35)(H2,28,29,30,31,32)
InChIKeyVXYSKFCQDLEGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurora Kinases-IN-4 Procurement Guide: Potency, Selectivity & Cell Proliferation Data for Aurora Kinase A Inhibitor Sourcing


Aurora Kinases-IN-4 (CAS 2877011-84-0), also designated Compound 11c, is a covalent ATP-competitive inhibitor of Aurora kinase A with a reported enzyme IC₅₀ of 1.7 nM [1]. Belonging to the 2,4-diaminopyrimidine chemotype, this compound exhibits potent anti-proliferative activity across a panel of cancer cell lines, including SJSA-1, MDA-MB-231, A549, and HeLa, with IC₅₀ values ranging from 1.54 to 6.99 µM [1]. It is principally cited as a selective chemical probe for Aurora A-driven oncology research, with specific utility in triple-negative breast cancer (TNBC) models . Its defining pharmacological feature relative to historic pan-Aurora inhibitors is a >35-fold selectivity window for Aurora A over Aurora B, combined with a covalent binding mode that distinguishes it from reversible clinical candidates such as Alisertib [2].

Why Aurora Kinases-IN-4 Cannot Be Interchanged with Other Commercial Aurora Kinase Inhibitors


Aurora kinase inhibitors are a structurally and mechanistically heterogeneous class. Procurement decisions based solely on nominal target name—'Aurora A inhibitor'—risk acquiring compounds with profoundly divergent selectivity profiles and binding kinetics. For instance, the widely used agent Alisertib (MLN8237) is a reversible, orally bioavailable Aurora A inhibitor (IC₅₀ ≈ 1.2 nM) with approximately 200-fold selectivity over Aurora B, while pan-Aurora inhibitors such as VX-680 (Tozasertib) and Danusertib exhibit significantly less inter-kinase discrimination, inhibiting Aurora A, B, and C at comparable potencies . In contrast, Aurora Kinases-IN-4 (Compound 11c) is a covalent, irreversible ATP-competitive binder that achieves a 35-fold Aurora A-over-B selectivity ratio and was directly benchmarked against VX-680 in head-to-head cytotoxicity experiments, demonstrating superior potency in tumor cell lines [1]. Substituting Aurora Kinases-IN-4 with a reversible inhibitor or a pan-kinase blocker would therefore confound experimental interpretation of Aurora-A-specific pharmacology, particularly in studies requiring sustained target engagement or discrimination between Aurora A and B phenotypes [1][2].

Quantitative Differentiation Evidence for Aurora Kinases-IN-4 Relative to Key Comparators


Head-to-Head Cytotoxicity: Aurora Kinases-IN-4 vs. VX-680 in Tumor Cell Lines

In the original medicinal chemistry study, compound 11c (Aurora Kinases-IN-4) was directly compared with the pan-Aurora clinical candidate VX-680 (Tozasertib) for cytotoxicity against a panel of tumor cell lines. The 2,4-diaminopyrimidine series, and compound 11c in particular, exhibited more potent cytotoxicity than the VX-680 control across the tested lines. Compound 11c displayed the highest cytotoxic potency within the series, with IC₅₀ values in the 0.5–4.0 µM range [1]. This direct, same-assay benchmarking establishes that Aurora Kinases-IN-4 is not merely another Aurora inhibitor but a compound with quantitatively superior cellular potency relative to a well-characterized clinical-stage comparator.

Oncology Kinase inhibitor Antiproliferation

Aurora A vs. Aurora B Selectivity: Aurora Kinases-IN-4 vs. Alisertib and Pan-Aurora Inhibitors

Aurora Kinases-IN-4 (Compound 11c) demonstrates >35-fold selectivity for Aurora A over Aurora B in enzymatic assays [1]. This selectivity ratio is meaningfully lower than that of Alisertib (MLN8237), which reports approximately 200-fold selectivity for Aurora A over Aurora B . However, the selectivity profile of 11c stands in sharp contrast to pan-Aurora inhibitors such as Danusertib (Aurora A IC₅₀ = 13 nM, Aurora B IC₅₀ = 79 nM; ~6-fold selectivity) and AMG 900 (Aurora A IC₅₀ = 5 nM, Aurora B IC₅₀ = 4 nM; ~1.25-fold selectivity) . The 35-fold window positions Aurora Kinases-IN-4 as a moderately selective Aurora A inhibitor—more discriminatory than pan-Aurora agents, yet distinct from the ultra-selective profile of Alisertib. This intermediate selectivity, combined with its covalent binding mode, offers a unique pharmacological tool for studies where residual Aurora B engagement may be desirable or where Alisertib's reversibility is a limitation.

Kinase selectivity Aurora A Aurora B Covalent inhibitor

Covalent Binding Mode Differentiation: Aurora Kinases-IN-4 vs. Reversible Aurora A Inhibitors

Aurora Kinases-IN-4 (Compound 11c) is explicitly characterized as a covalent ATP-competitive inhibitor of Aurora kinase A [1]. This covalent mechanism contrasts with the reversible binding mode of the majority of clinically advanced Aurora inhibitors, including Alisertib (reversible ATP-competitive), VX-680 (reversible), and Danusertib (reversible ATP-competitive) . Covalent inhibition typically confers prolonged target residence time and sustained pharmacodynamic effects that are independent of systemic drug concentration—a critical distinction for in vitro washout experiments and for models where transient target inhibition is insufficient.

Covalent inhibitor Irreversible binding Target engagement Aurora A

Multi-Line Cell Proliferation Profile: Quantitative Comparability Across Cancer Subtypes

Aurora Kinases-IN-4 has been profiled in four distinct cancer cell lines, enabling cross-model comparison of its anti-proliferative potency. The reported IC₅₀ values are: SJSA-1 (osteosarcoma), 4.27 µM; MDA-MB-231 (triple-negative breast cancer), 1.54 µM; A549 (non-small cell lung cancer), 3.08 µM; and HeLa (cervical adenocarcinoma), 6.99 µM . Notably, the compound exhibits its greatest potency in the MDA-MB-231 TNBC model (IC₅₀ = 1.54 µM), consistent with its cited application in triple-negative breast cancer research . This multi-line dataset is comparable in breadth to cell panel data reported for benchmark agents, although direct head-to-head cellular IC₅₀ comparisons with Alisertib or Danusertib in these exact lines are not available from a single source.

Triple-negative breast cancer Cell proliferation SJSA-1 HeLa

Mechanistic Differentiation: G2/M Cell Cycle Arrest Phenotype Confirmed in HeLa Cells

Compound 11c was shown to induce G2/M cell cycle arrest in HeLa cells, a classic Aurora-A-inhibitor phenotype consistent with disruption of mitotic spindle assembly [1]. While G2/M arrest is a class-level hallmark of Aurora kinase inhibition and has been documented for VX-680 and other inhibitors, the specific demonstration of this phenotype for 11c in HeLa cells provides mechanistic validation that its cellular anti-proliferative effects are on-target [1][2].

Cell cycle arrest G2/M HeLa Aurora A

Recommended Research Application Scenarios for Aurora Kinases-IN-4 Based on Quantitative Evidence


Triple-Negative Breast Cancer (TNBC) Proliferation Studies Requiring Aurora-A-Selective Tool Compounds

Aurora Kinases-IN-4 demonstrates its most potent anti-proliferative activity in the MDA-MB-231 TNBC cell line (IC₅₀ = 1.54 µM), outperforming its activity in SJSA-1, A549, and HeLa lines [1]. The compound is explicitly cited for TNBC research applications [1]. Its covalent binding mechanism may offer sustained Aurora-A inhibition in long-term clonogenic or 3D organoid assays where reversible inhibitors may be washed out or metabolized. Researchers comparing TNBC vs. luminal breast cancer models can leverage the multi-line dataset to contextualize Aurora-A dependency across subtypes.

Selectivity Profiling Studies Differentiating Aurora A vs. Aurora B Kinase Phenotypes

With a >35-fold selectivity window for Aurora A over Aurora B, Aurora Kinases-IN-4 occupies a distinct pharmacological niche [1]. It is more selective than pan-Aurora agents (Danusertib: ~6-fold; AMG 900: ~1.25-fold) but less selective than Alisertib (~200-fold) . This intermediate selectivity makes 11c a valuable tool for studies that require discrimination between Aurora A and B phenotypes without the ultra-selectivity of Alisertib. It is particularly suited for experiments where residual Aurora B engagement is acceptable or where comparing tools with graded selectivity profiles can help deconvolve kinase-specific functions in mitosis.

Covalent Inhibitor Washout and Residence Time Experiments

As a covalent ATP-competitive inhibitor, Aurora Kinases-IN-4 is expected to exhibit prolonged target residence time relative to reversible inhibitors such as Alisertib and VX-680 [1]. This property is experimentally valuable in washout protocols designed to distinguish reversible from irreversible pharmacodynamic effects. Researchers investigating sustained Aurora A pathway suppression or conducting pulsed drug exposure studies may find Aurora Kinases-IN-4 advantageous over reversible comparators, which lose target occupancy upon compound removal.

Benchmarking Studies Against VX-680 for Cytotoxicity in Aurora-Addicted Cancer Lines

The original medicinal chemistry study established that compound 11c and its 2,4-diaminopyrimidine analogs exhibit more potent cytotoxicity than the VX-680 control across a panel of tumor cell lines [1]. Researchers seeking to benchmark novel Aurora inhibitors against a historical clinical candidate can use Aurora Kinases-IN-4 as a potent reference compound with documented superiority over VX-680 in cellular assays. This application is particularly relevant for structure-activity relationship (SAR) campaigns exploring the 2,4-diaminopyrimidine scaffold.

Quote Request

Request a Quote for Aurora Kinases-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.